molecular formula C10H10BrNO B187061 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol CAS No. 134321-95-2

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol

Cat. No. B187061
CAS RN: 134321-95-2
M. Wt: 240.1 g/mol
InChI Key: DQKLIZHGFUQVIS-UHFFFAOYSA-N
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Description

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, also known as 4-BPMB, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 128-129 °C and a boiling point of 145-146 °C. 4-BPMB is a highly reactive compound, making it an important tool for both organic synthesis and chemical research.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol serves as a precursor in the synthesis of novel pyridine derivatives, including efficient synthesis via Suzuki cross-coupling reactions. These pyridine derivatives are investigated for their quantum mechanical properties, biological activities, and potential as chiral dopants for liquid crystals due to their unique chemical structures. For example, specific derivatives have shown significant anti-thrombolytic activity and biofilm inhibition properties against Escherichia coli, demonstrating the broad application of these compounds in medicinal chemistry and material science (Ahmad et al., 2017).

Photoreactivity and Proton Transfer

The study of photoreactions in 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those related to this compound, provides insight into their photophysical properties. These compounds exhibit exciting behavior such as excited-state intramolecular proton transfer (ESIPT), demonstrating their potential in developing new photoreactive materials with applications ranging from molecular sensors to optoelectronic devices (Vetokhina et al., 2012).

Catalysis and Methylation of Pyridines

Research on the catalytic methylation of pyridines, including derivatives similar to this compound, highlights the development of new catalytic methods. These methods utilize methanol and formaldehyde as key reagents, indicating the compound's utility in synthetic chemistry for introducing methyl groups onto aromatic rings, thereby altering their electronic and physical properties for diverse applications (Grozavu et al., 2020).

Material Science and Ligand Development

In material science, the exploration of iridium tetrazolate complexes incorporating pyridine derivatives reveals their role in tuning the color emission of these complexes. This property is critical for the development of organic light-emitting devices (OLEDs), where precise control over emission color is essential for display and lighting technologies. The study of these complexes underscores the compound's relevance in the synthesis of materials with tailored optical properties (Stagni et al., 2008).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound, such as phenolic Schiff bases, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds show significant inhibition efficiency, highlighting their potential application in protecting metals from corrosion, which is a critical concern in various industries (El-Lateef et al., 2015).

properties

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKLIZHGFUQVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=NC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere 38 mg (0.2 mmol) CuI and 143 mg (0.2 mmol) Pd(PPh3)2Cl2 are added to a solution of 0.99 mL (10.0 mmol) 2-methyl-but-3-yn-2-ol and 2.44 g (10.0 mmol) 2,5-dibromo-pyridine in 50 mL THF and 2.8 mL (20 mmol) diisopropylamine and the reaction mixture is stirred for 15 min at RT. The reaction mixture is combined with water, exhaustively extracted with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 2:1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
38 mg
Type
catalyst
Reaction Step Two
Quantity
143 mg
Type
catalyst
Reaction Step Two

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